molecular formula C24H21ClF3NO5 B12178816 [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl](5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-yl)methanone

[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl](5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-yl)methanone

Katalognummer: B12178816
Molekulargewicht: 495.9 g/mol
InChI-Schlüssel: UHCPINNJKVLXRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylphenoxy]methyl}furan-2-yl)methanone is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a furan ring, and various functional groups such as chlorophenyl and trifluoromethoxyphenoxy

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylphenoxy]methyl}furan-2-yl)methanone typically involves multi-step organic reactions The furan ring is then synthesized and attached to the piperidine ring through a series of coupling reactions

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and yield. The use of catalysts and solvents is carefully controlled to ensure the efficiency and scalability of the process. Purification steps such as crystallization and chromatography are employed to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylphenoxy]methyl}furan-2-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: Halogen atoms such as chlorine can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Wissenschaftliche Forschungsanwendungen

4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylphenoxy]methyl}furan-2-yl)methanone has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of advanced materials with specific functional properties.

Wirkmechanismus

The mechanism of action of 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylphenoxy]methyl}furan-2-yl)methanone involves its interaction with specific molecular targets within the body. The compound binds to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Haloperidol: Shares structural similarities with the piperidine ring and chlorophenyl group.

    Fluorouracil: Contains functional groups that can undergo similar chemical reactions.

    Melphalan: Another compound with a piperidine ring, used in medicinal chemistry.

Uniqueness

What sets 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylphenoxy]methyl}furan-2-yl)methanone apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C24H21ClF3NO5

Molekulargewicht

495.9 g/mol

IUPAC-Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[5-[[4-(trifluoromethoxy)phenoxy]methyl]furan-2-yl]methanone

InChI

InChI=1S/C24H21ClF3NO5/c25-17-3-1-16(2-4-17)23(31)11-13-29(14-12-23)22(30)21-10-9-20(33-21)15-32-18-5-7-19(8-6-18)34-24(26,27)28/h1-10,31H,11-15H2

InChI-Schlüssel

UHCPINNJKVLXRN-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC=C(O3)COC4=CC=C(C=C4)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.